

theoretical studies of tantalum alkylidyne formation

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Compound of Interest

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An In-depth Technical Guide on the Theoretical Studies of Tantalum Alkylidyne Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum alkylidyne complexes are a class of organometallic compounds featuring a metal-carbon triple bond. These reactive species are pivotal in various catalytic processes and synthetic applications. Understanding the mechanisms of their formation is crucial for the rational design of new catalysts and reagents. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the reaction pathways, transition states, and thermodynamics governing the synthesis of these complexes. This guide summarizes the key theoretical approaches and findings related to the formation of tantalum alkylidynes, with a focus on the prevalent α -hydrogen abstraction mechanism.

While comprehensive theoretical studies dedicated exclusively to the formation of tantalum alkylidynes are not abundant in publicly accessible literature, a coherent picture can be assembled from related experimental work, analogous computational studies on other early transition metals, and theoretical investigations of subsequent reactions of tantalum alkylidynes.

The α -Hydrogen Abstraction Pathway

The primary mechanism for the formation of a tantalum alkylidyne is the intramolecular α -hydrogen abstraction from a precursor tantalum alkylidene complex. This process involves the transfer of a hydrogen atom from the α -carbon of the alkylidene ligand to the metal center, leading to the formation of a metal-hydride and the simultaneous transformation of the metal-carbon double bond into a triple bond.

This transformation can be represented by the following general scheme:

where L represents the ancillary ligands, and R is an alkyl or aryl group.

Theoretical and Computational Protocols

A robust theoretical investigation of the tantalum alkylidyne formation pathway typically involves the following computational protocol, based on methodologies reported for similar systems.[\[1\]](#)

3.1. Geometry Optimization

The first step in a theoretical study is the geometry optimization of the reactant (alkylidene), product (alkylidyne hydride), and the transition state connecting them. This is performed to find the lowest energy conformation for each species.

3.2. Frequency Calculations

Following geometry optimization, frequency calculations are performed to confirm the nature of the stationary points.

- Reactants and Products: Should have all real (positive) frequencies.
- Transition States: Should have exactly one imaginary frequency corresponding to the vibrational mode of the bond breaking and forming during the reaction.

3.3. Energy Profile Calculation

Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate reaction energies and activation barriers. The Gibbs free energy of activation (ΔG^\ddagger) and the Gibbs free energy of reaction (ΔG_{rxn}) are the key thermodynamic parameters that determine the feasibility and rate of the reaction.

3.4. Typical Computational Details

Based on theoretical studies of tantalum and other early transition metal complexes, a common computational approach would involve:[1]

Parameter	Specification
Method	Density Functional Theory (DFT)
Functional	B3PW91, B3LYP, M06
Basis Set (Ta)	Stuttgart/Dresden (SDD) effective core potential
Basis Set (other atoms)	6-31G(d,p) or def2-SVP
Solvation Model	PCM or SMD to simulate solvent effects

Quantitative Data

Directly calculated activation energies for the α -hydrogen abstraction in tantalum alkylidenes to form alkylidyne complexes are not readily available in the literature. However, a recent 2024 study on the tautomerism of a tantalum bis(alkylidene) to an alkyl/alkylidyne complex provides valuable insight into the energetics of a similar hydrogen transfer process.[1]

The study investigated the equilibrium between a tantalum alkyl/alkylidyne complex and its bis(alkylidene) tautomer, a process that involves a Ta-assisted hydrogen transfer from a neopentyl group to the alkylidyne carbon.[1]

Table 1: Calculated Free Energy Barrier for Tautomerism in a Tantalum Complex[1]

Reaction	Computational Method	Calculated ΔG^\ddagger (kcal/mol)
$[\text{Ta}(\text{CH}_2^t\text{Bu})_3(\mu\text{-C}^t\text{Bu})\text{M}(\text{IPr})] \rightleftharpoons [\text{Ta}(\text{CH}^t\text{Bu})(\text{CH}_2^t\text{Bu})_2(\mu\text{-CH}^t\text{Bu})\text{M}(\text{IPr})]$	B3PW91	30-31

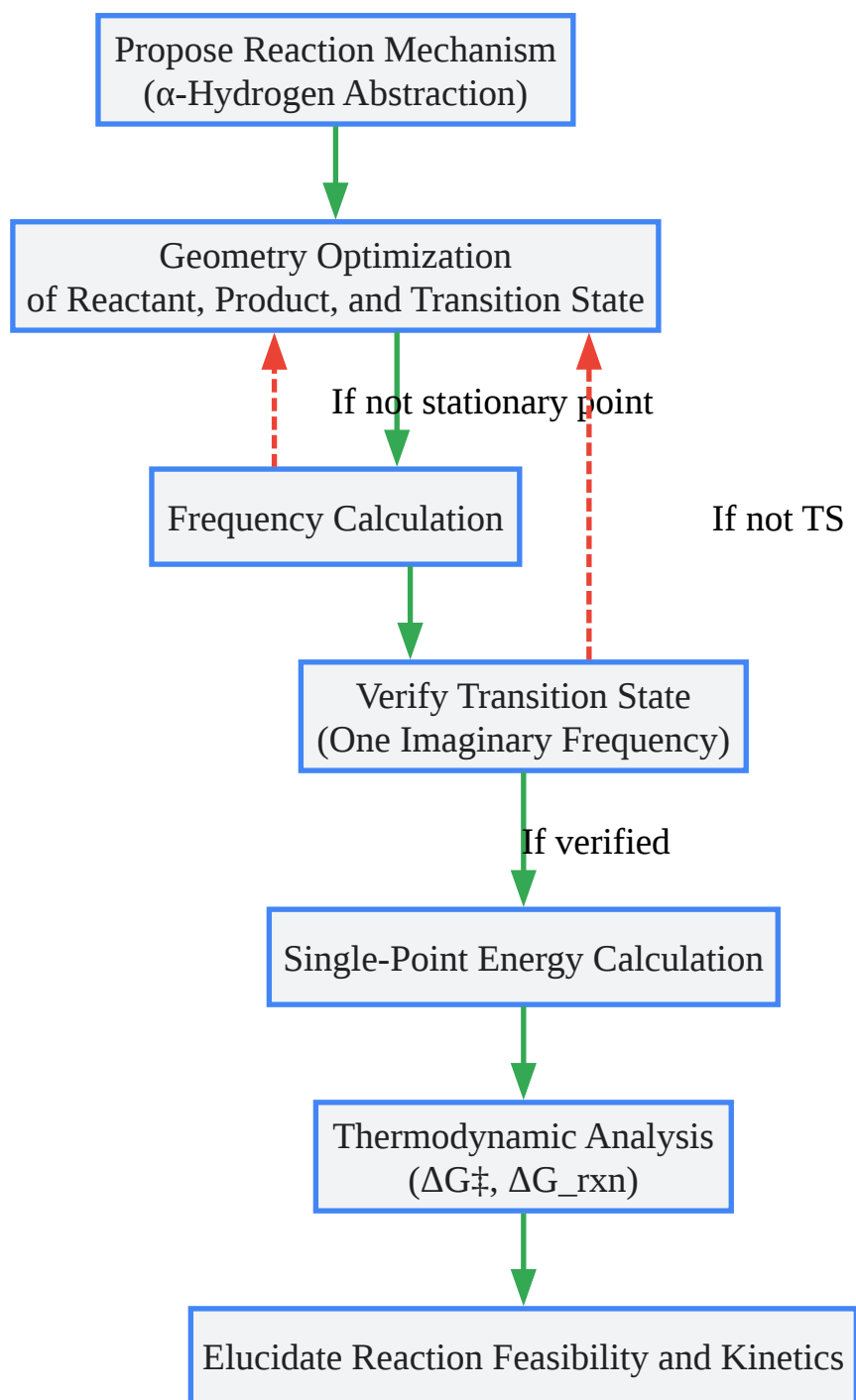
M = Cu, Ag, Au; IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene

This calculated barrier for a hydrogen transfer reaction in a tantalum complex suggests that the α -hydrogen abstraction to form an alkylidyne is a thermally accessible process.

Signaling Pathways and Experimental Workflows

5.1. Logical Workflow for Theoretical Investigation

The following diagram illustrates the typical workflow for a theoretical study of tantalum alkylidyne formation.

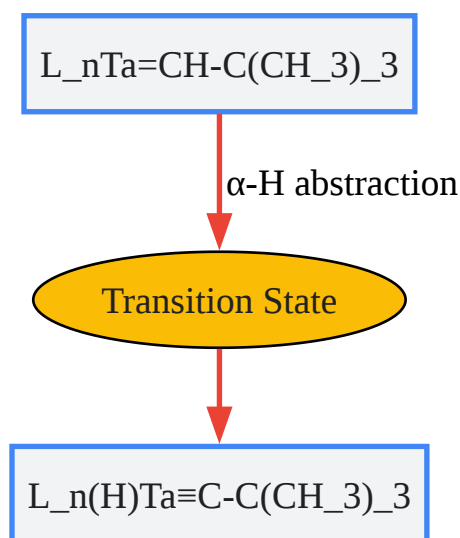


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Figure 1: Computational workflow for studying reaction mechanisms.

5.2. Proposed Reaction Pathway for Tantalum Neopentylidyne Formation

The formation of a tantalum neopentylidyne complex from a neopentylidene precursor via α -hydrogen abstraction can be visualized as follows. This process is often reversible.[2][3]



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Figure 2: α -Hydrogen abstraction pathway.

Conclusion

Theoretical studies are a powerful tool for understanding the formation of tantalum alkylidyne complexes. While dedicated computational studies on the formation of these species are still emerging, analogies to other systems and theoretical investigations of related reactions provide a solid foundation for understanding the governing principles. The α -hydrogen abstraction from an alkylidene precursor is the key mechanistic step, and DFT calculations can effectively model this process to predict reaction energetics and transition state structures. Future computational work will undoubtedly provide more detailed insights, aiding in the development of novel synthetic methodologies and catalytic applications for this important class of organometallic compounds.

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